2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid
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Overview
Description
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group and a dimethoxybenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid typically involves the condensation of 4-aminobenzaldehyde with 2-amino-4,5-dimethoxybenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in a variety of substituted derivatives.
Scientific Research Applications
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
4-Aminobenzaldehyde: Another precursor used in the synthesis.
Methyl 2-amino-4,5-dimethoxybenzoate: A related compound with similar structural features.
Uniqueness
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
61212-86-0 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methylideneamino]-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-7-12(16(19)20)13(8-15(14)22-2)18-9-10-3-5-11(17)6-4-10/h3-9H,17H2,1-2H3,(H,19,20) |
InChI Key |
ZQGRBJKLYOUNEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
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